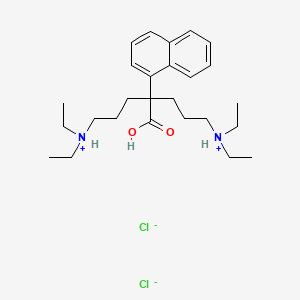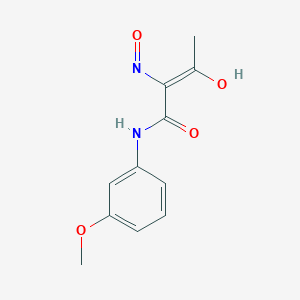
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is a chemical compound with the molecular formula C11H12N2O4. It is a derivative of hydroxyimino and butyramide, featuring a methoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by a subsequent reaction with butyric anhydride or butyric acid in the presence of a dehydrating agent. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. The use of catalysts and advanced purification techniques helps in achieving high-quality product standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is similar to other hydroxyimino derivatives and butyramide compounds. its unique structural features, such as the presence of the methoxy group, contribute to its distinct properties and applications. Some similar compounds include:
2-Hydroxyimino-N-(2-methoxy-phenyl)-3-oxo-butyramide
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide
2-Hydroxyimino-N-(3-methoxy-phenyl)-acetic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(E)-3-hydroxy-N-(3-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-4-3-5-9(6-8)17-2/h3-6,14H,1-2H3,(H,12,15)/b10-7+ |
Clé InChI |
ZSBBYKWJEYISAC-JXMROGBWSA-N |
SMILES isomérique |
C/C(=C(/C(=O)NC1=CC(=CC=C1)OC)\N=O)/O |
SMILES canonique |
CC(=C(C(=O)NC1=CC(=CC=C1)OC)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



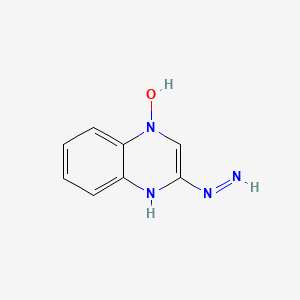
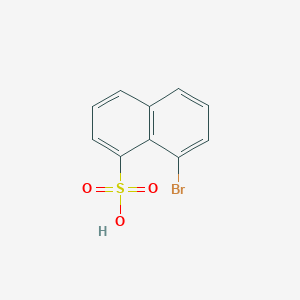
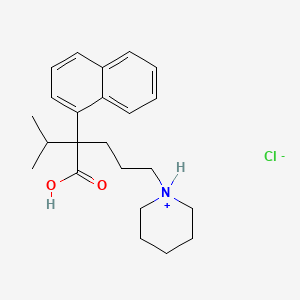
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
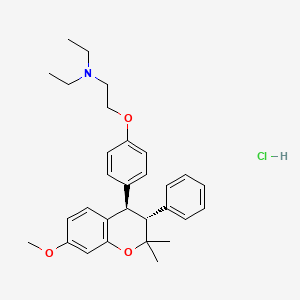
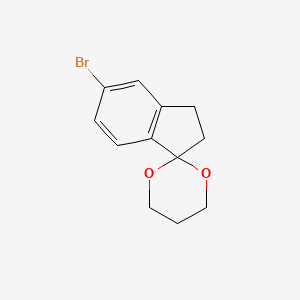
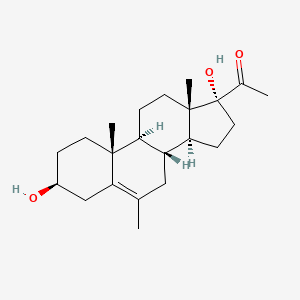
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
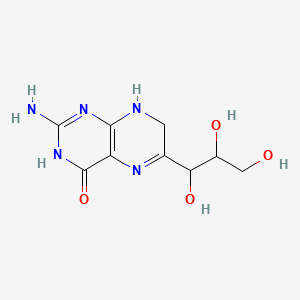
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)


